Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Overview
Description
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this ring are an isopropyl group, an amino group, a carboxylate group, and a 2-chlorophenyl group .Scientific Research Applications
Antimalarial Activity
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate and related compounds have been explored for their potential in antimalarial treatments. One study synthesized a variant of this compound and evaluated its biological activity against Plasmodium lophurae in turkeys, comparing it to chloroguanide, a known antimalarial agent (Warner et al., 1977).
Antimicrobial and Antifungal Properties
This compound is part of a class known for its antimicrobial and antifungal activities. A study on novel 2-aminothiophene derivatives, which includes compounds similar to this compound, highlighted their significant antimicrobial properties (Prasad et al., 2017).
Synthesis and Characterization for Antimicrobial Screening
Another study focused on the synthesis and characterization of similar thiophene derivatives for antimicrobial activity screening. These derivatives were synthesized using the Gewald reaction, a versatile method for thiophene synthesis (Arora et al., 2013).
Genotoxic and Carcinogenic Potential Assessment
The genotoxic and carcinogenic potentials of thiophene derivatives, including compounds related to this compound, were assessed using in vitro and in silico methodologies. This study is crucial for understanding the safety profile of these compounds in pharmaceutical contexts (Lepailleur et al., 2014).
Central Nervous System (CNS) Depressant Activity
Research has also been conducted to evaluate the CNS depressant activity of thiophene derivatives. This includes the synthesis of new compounds and their subsequent screening for CNS depressant effects (Bhattacharjee et al., 2011).
Functionalization and Esterification
The compound's derivatives have been studied for their selective esterification properties. This research is significant for the development of specialized chemical processes and pharmaceutical applications (Zhang et al., 2014).
Novel Transformations for Drug Synthesis
Innovative transformations of amino and carbonyl/nitrile groups in thiophenes have been explored for drug synthesis, demonstrating the compound's versatility in pharmaceutical development (Pokhodylo et al., 2010).
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVIELFIGZTWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358018 | |
Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-29-2 | |
Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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